molecular formula C13H7NO4 B8370748 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid

5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid

Cat. No. B8370748
M. Wt: 241.20 g/mol
InChI Key: WCTUPXVVWLQAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931199

Procedure details

A mixture of 2 g of 2-(p-carboxyphenoxy)nicotinic acid and 30 g of concentrated sulfuric acid is stirred at 180°-190°C for 40 minutes on an oil bath. After cooling with water, the reaction mixture is poured into ice water. A jelly-like substance produced crystallizes on heating. The crystals are filtered off, washed thoroughly with water, and recrystallized from aqueous dioxane to give 1.5 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7 -carboxylic acid melting at 293°-294°C.
Name
2-(p-carboxyphenoxy)nicotinic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[N:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].S(=O)(=O)(O)O>O>[O:13]=[C:11]1[C:10]2[C:9](=[N:17][CH:16]=[CH:15][CH:14]=2)[O:8][C:7]2[CH:18]=[CH:19][C:4]([C:1]([OH:3])=[O:2])=[CH:5][C:6]1=2

Inputs

Step One
Name
2-(p-carboxyphenoxy)nicotinic acid
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(OC2=C(C(=O)O)C=CC=N2)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 180°-190°C for 40 minutes on an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A jelly-like substance produced
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on heating
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous dioxane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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